3-(2-methyl-1H-benzimidazol-1-yl)propanamide

Fragment-Based Drug Discovery X-ray Crystallography PanDDA

Select 3-(2-methyl-1H-benzimidazol-1-yl)propanamide for fragment-based drug discovery where structural validation is critical. This PanDDA-validated fragment hit (PDB ligand UVJ) offers three co-crystal structures (PHIP, SARS-CoV-2 helicase, EV-D68 3C protease), eliminating costly primary crystallography. The 2-methyl substituent defines unique electron density and binding poses—substitution with unsubstituted or differentially functionalized analogs is not scientifically equivalent. Included in the SAMPL7 challenge as a benchmark for computational method validation. Ideal for XChem fragment libraries and structure-guided lead optimization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 40508-01-8
Cat. No. B1618845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-benzimidazol-1-yl)propanamide
CAS40508-01-8
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=O)N
InChIInChI=1S/C11H13N3O/c1-8-13-9-4-2-3-5-10(9)14(8)7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
InChIKeyHZTUIHZIQKFSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8): Structural and Physicochemical Baseline for Scientific Procurement


3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8, formula C11H13N3O, MW 203.24) is a substituted benzimidazole derivative bearing a propanamide side chain at the N1 position and a methyl group at the C2 position of the fused bicyclic core. This compound serves as a non-polymeric small-molecule ligand (PDB ligand code UVJ) with established utility in X-ray crystallography-based fragment screening campaigns [1]. The benzimidazole scaffold confers broad potential for engaging diverse biological targets [2], while the specific 2-methyl, N1-propanamide substitution pattern defines its distinct molecular recognition profile relative to unsubstituted or differentially functionalized benzimidazole analogs.

Why Generic Substitution Fails: Structural Specificity of 3-(2-Methyl-1H-benzimidazol-1-yl)propanamide in Fragment-Based Discovery


In fragment-based drug discovery (FBDD) and structural biology applications, substitution with a closely related benzimidazole analog (e.g., the unsubstituted 3-(1H-benzimidazol-1-yl)propanamide, CAS 22492-17-7, or other 2-substituted derivatives) is not scientifically equivalent. The 2-methyl substituent critically influences the ligand's electron density distribution, conformational preferences, and binding pose within a protein active site [1]. Empirically, 3-(2-methyl-1H-benzimidazol-1-yl)propanamide has been identified as a validated fragment hit in PanDDA crystallographic screens against multiple unrelated protein targets [2], whereas the unsubstituted analog has not demonstrated comparable pan-target fragment screening utility. Substitution would therefore alter or abolish the specific binding interactions that have been experimentally characterized for this compound, compromising assay reproducibility and structure-based lead optimization efforts.

Quantitative Evidence Guide: Differentiating 3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8) from Analogs


Pan-Target Fragment Screening Hit: Crystallographic Validation Across Three Distinct Protein Targets

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (PDB ligand code UVJ) has been experimentally validated as a fragment hit in PanDDA (Pan-Dataset Density Analysis) X-ray crystallographic screens, yielding high-resolution co-crystal structures with three distinct protein targets: human PHIP (PH-interacting protein) at 1.272 Å resolution (PDB 5RK8) [1], SARS-CoV-2 helicase (PDB 5RLT) [2], and Enterovirus D68 3C protease (PDB 7GP6) [2]. This establishes the compound as a crystallographically validated, target-agnostic fragment with demonstrated binding across unrelated proteins. In contrast, the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (PDB ligand code 2O0) has not been reported in any comparable PanDDA fragment screening deposition.

Fragment-Based Drug Discovery X-ray Crystallography PanDDA

SAMPL7 Challenge Inclusion: A Benchmark Fragment for Computational Chemistry Model Validation

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide was selected as a fragment ligand for the SAMPL7 (Statistical Assessment of the Modeling of Proteins and Ligands) blind challenge, an international community-wide benchmark for computational binding affinity prediction methods [1]. The compound's inclusion in this rigorous benchmarking exercise provides a unique advantage: experimentally determined binding data and high-resolution structural information are publicly available, enabling direct validation of in silico models. No data indicate that the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (CAS 22492-17-7) or other closely related benzimidazole derivatives were part of any SAMPL challenge.

Computational Chemistry SAMPL7 Challenge Binding Free Energy Prediction

Computationally Predicted Physicochemical Differentiation: Enhanced Lipophilicity Relative to Unsubstituted Analog

Computational prediction of physicochemical properties reveals a measurable difference in lipophilicity between 3-(2-methyl-1H-benzimidazol-1-yl)propanamide and the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (CAS 22492-17-7). The 2-methyl substituent on the target compound increases the predicted LogP value by approximately 0.3-0.6 units relative to the comparator, based on ACD/Labs Percepta calculations for the unsubstituted analog (LogP 0.30) and estimated contributions from the methyl group [1]. This difference translates to a predicted ~2- to 4-fold increase in octanol-water partition coefficient, potentially impacting membrane permeability and non-specific protein binding in biochemical assays.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Class-Level Evidence: Benzimidazole Scaffold with Propanamide Side Chain Yields Antimicrobial Activity in SAR Studies

Structure-activity relationship (SAR) analyses of benzimidazole derivatives indicate that the presence of a propanamide side chain at the N1 position, combined with a 2-substituent, can confer antimicrobial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Specifically, benzimidazole-based analogs have demonstrated MIC values ranging from 62.5 μg/mL to 500 μg/mL against various bacterial strains in class-level studies [2]. While direct quantitative data for 3-(2-methyl-1H-benzimidazol-1-yl)propanamide is not available, its structural features (2-methyl, N1-propanamide) align with sub-structural motifs identified in active antimicrobial benzimidazoles. In contrast, simpler benzimidazole derivatives lacking the propanamide side chain (e.g., 2-methylbenzimidazole alone, CAS 615-16-7) lack the hydrogen-bonding and solubility-enhancing properties required for consistent activity in aqueous assays.

Antimicrobial Activity Structure-Activity Relationship MRSA

Class-Level Evidence: 2-Methylbenzimidazole Derivatives Exhibit Carbonic Anhydrase Inhibitory Activity

Benzimidazole derivatives, including those with 2-alkyl substitution patterns, have been evaluated as a new class of carbonic anhydrase inhibitors. In a panel of 24 benzimidazole analogs, compounds demonstrated IC50 values ranging from 7.47 ± 0.39 μM to 23.1 ± 1.78 μM against carbonic anhydrase [1]. While 3-(2-methyl-1H-benzimidazol-1-yl)propanamide was not directly tested in this study, its 2-methylbenzimidazole core and propanamide side chain are structurally consistent with the active compound series. In contrast, benzimidazole derivatives lacking the 2-alkyl group (e.g., unsubstituted benzimidazole) showed significantly reduced or no inhibitory activity, underscoring the functional importance of the 2-methyl substituent for enzyme engagement [1].

Carbonic Anhydrase Inhibition Enzyme Inhibition IC50

Optimal Application Scenarios for 3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Crystallographically Validated Fragments

This compound is optimally deployed in fragment-based screening programs where high-resolution structural validation is a prerequisite. The availability of three co-crystal structures (PHIP, SARS-CoV-2 helicase, EV-D68 3C protease) from PanDDA fragment screens [1] provides immediate structural insight into binding poses, enabling rapid structure-guided optimization. Laboratories can avoid costly and time-consuming primary crystallography, as the compound is pre-validated for X-ray fragment screening methodologies.

Computational Chemistry Method Development and Benchmarking

Computational chemistry and CADD (Computer-Aided Drug Design) groups should prioritize this compound as a benchmark fragment for validating binding free energy prediction algorithms, docking scoring functions, and molecular dynamics protocols. Its inclusion in the SAMPL7 challenge [2] ensures that high-quality experimental binding data and structural coordinates are publicly available, facilitating rigorous method validation against a community-accepted reference standard.

Medicinal Chemistry Lead Optimization with Defined Physicochemical Baselines

Medicinal chemistry teams seeking to tune lipophilicity within a benzimidazole series can use this compound as a reference point. Its predicted LogP increase of approximately 0.3-0.6 units over the unsubstituted analog [3] provides a quantifiable baseline for designing analogs with modulated membrane permeability and protein binding characteristics, supporting rational property-based optimization rather than empirical trial-and-error.

Academic Structural Biology and Chemical Biology Core Facilities

University core facilities and structural biology consortia engaged in high-throughput fragment screening (e.g., XChem, Diamond Light Source) can incorporate this compound into fragment libraries. Its proven track record as a hit in multiple unrelated protein targets [1] enhances library diversity and hit probability, reducing the screening burden and increasing the likelihood of identifying actionable chemical starting points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-methyl-1H-benzimidazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.